2-Vinylpyridin-4-amine
CAS No.: 102000-57-7
Cat. No.: VC0008714
Molecular Formula: C7H8N2
Molecular Weight: 120.155
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102000-57-7 |
|---|---|
| Molecular Formula | C7H8N2 |
| Molecular Weight | 120.155 |
| IUPAC Name | 2-ethenylpyridin-4-amine |
| Standard InChI | InChI=1S/C7H8N2/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2,(H2,8,9) |
| Standard InChI Key | PIARMBBJTBYGDD-UHFFFAOYSA-N |
| SMILES | C=CC1=NC=CC(=C1)N |
Introduction
Physical and Chemical Properties
2-Vinylpyridin-4-amine presents as a specialized organic compound with distinctive properties stemming from its heterocyclic structure and functional group arrangement. While specific physical data for this precise compound is limited in the search results, its properties can be inferred from related vinylpyridine compounds and general principles of organic chemistry. The molecule possesses moderate to high polarity due to the presence of both the pyridine nitrogen and the primary amine group, likely resulting in enhanced water solubility compared to simple vinylpyridines .
The compound contains multiple reactive sites, including the vinyl group, which is susceptible to polymerization similar to other vinylpyridines. This reactive nature may necessitate storage with polymerization inhibitors such as tert-butylcatechol, similar to what is required for 2-vinylpyridine . Due to its structural similarity to 2-vinylpyridine, which is noted to be colorless in pure form but often appears brown in samples, 2-Vinylpyridin-4-amine might exhibit similar physical appearance characteristics, though the amine group could alter its specific coloration.
The presence of the amine group at the 4-position likely influences the compound's acid-base properties, potentially making it more basic than simple vinylpyridines. This additional nitrogen-containing group creates a molecule with dual basic sites: the pyridine nitrogen and the primary amine. This characteristic impacts its behavior in solution and its interaction with acidic compounds.
Comparative Physical Properties
The table below presents a comparative analysis of physical properties between 2-Vinylpyridin-4-amine and related compounds:
| Property | 2-Vinylpyridin-4-amine | 2-Vinylpyridine | 4-Vinylpyridine |
|---|---|---|---|
| Molecular Formula | C₇H₈N₂ | C₇H₇N | C₇H₇N |
| Molecular Weight | 120.15 g/mol | 105.14 g/mol | 105.14 g/mol |
| Physical State | Likely solid or liquid at room temperature | Colorless liquid (often appears brown) | Colorless to yellow liquid |
| Solubility | Enhanced water solubility due to amine group | Limited water solubility | Limited water solubility |
| Basic Sites | Two (pyridine N and amino group) | One (pyridine N) | One (pyridine N) |
| Polymerization Tendency | High, similar to other vinylpyridines | High, requires stabilizer | High, requires stabilizer |
Reactivity and Chemical Behavior
2-Vinylpyridin-4-amine exhibits complex reactivity patterns due to its three principal reactive sites: the pyridine nitrogen, the vinyl group, and the primary amine. Each of these functional groups can participate in different types of chemical transformations, making the compound versatile in organic synthesis applications. The vinyl group is particularly reactive toward polymerization, similar to other vinylpyridines, and can undergo addition reactions with various nucleophiles .
The pyridine nitrogen acts as a weak base and can participate in quaternization reactions with alkyl halides. Studies on related compounds such as poly(2-vinylpyridine) have demonstrated that the reactivity of the pyridine nitrogen is influenced by steric factors, especially when the nitrogen is adjacent to the vinyl group as in position 2 . This positional effect likely extends to 2-Vinylpyridin-4-amine, though the presence of the amine group at position 4 may introduce additional electronic effects that modify this reactivity.
The primary amine group at the 4-position represents another significant reactive site, capable of nucleophilic reactions, acylation, and other transformations typical of primary amines. This functionality allows for further derivatization of the molecule, expanding its potential in the synthesis of more complex structures. The interplay between the amine group and the pyridine ring likely influences the electron distribution within the molecule, potentially altering the reactivity of both groups compared to their behavior in simpler compounds.
Polymerization Behavior
The vinyl group in 2-Vinylpyridin-4-amine is expected to participate in polymerization reactions, similar to other vinylpyridines. The compound can potentially undergo homopolymerization to form poly(2-vinylpyridin-4-amine) or copolymerization with other vinyl monomers to create functional copolymers. Research on related compounds has shown that vinylpyridines readily polymerize or copolymerize with styrene, butadiene, isobutylene, methyl methacrylate, and other compounds in the presence of radical, cationic, or anionic initiators .
The presence of the amine group may influence the polymerization kinetics and the properties of the resulting polymers. The amino functionality could potentially participate in side reactions during polymerization or serve as a site for post-polymerization modifications, enabling the creation of specialized materials with tailored properties.
| Compound | Antimicrobial Activity | Potential Therapeutic Applications | Safety Considerations |
|---|---|---|---|
| 2-Vinylpyridin-4-amine | Reported antifungal properties | Potential scaffold for drug development | Further research needed |
| 2-Vinylpyridine | Limited direct antimicrobial data | Used as intermediate in pharmaceutical synthesis | Known to be corrosive and acutely toxic |
| 4-Vinylpyridine | Limited direct antimicrobial data | Used as intermediate in pharmaceutical synthesis | Similar hazard profile to 2-vinylpyridine |
Comparative Analysis with Related Compounds
2-Vinylpyridin-4-amine shares structural similarities with several vinylpyridine derivatives, yet possesses distinct characteristics due to its unique functional group arrangement. Compared to 2-vinylpyridine, which contains only a vinyl group at position 2, 2-Vinylpyridin-4-amine features an additional amine group at position 4, significantly altering its chemical behavior and potential applications . This structural difference impacts various properties including solubility, reactivity patterns, and biological interactions.
The reactivity of the pyridine nitrogen in 2-Vinylpyridin-4-amine likely differs from that in simple vinylpyridines due to electronic effects introduced by the amine group. Studies on related compounds have demonstrated that the position of substituents relative to the pyridine nitrogen significantly influences reactivity. For instance, in quaternization reactions with alkyl bromides, poly(2-vinylpyridine) exhibits distinct kinetic behavior compared to poly(4-vinylpyridine) due to steric hindrance effects associated with the position of the nitrogen atom . The presence of the amine group in 2-Vinylpyridin-4-amine would introduce additional electronic effects that could further modify this reactivity.
Current Research and Future Perspectives
Current research on 2-Vinylpyridin-4-amine remains somewhat limited based on the available search results, yet several promising directions are evident. Investigations into its antimicrobial properties, particularly its antifungal activity, represent one active research area with potential pharmaceutical applications. Further studies in this direction could help elucidate the structure-activity relationships and optimize the compound's efficacy against specific pathogens.
In synthetic chemistry, researchers are exploring the use of 2-Vinylpyridin-4-amine as a building block for more complex molecules, particularly in the synthesis of β-amino acid derivatives. These compounds are valuable in pharmaceutical development, suggesting a continued interest in the synthetic utility of 2-Vinylpyridin-4-amine. Future research might focus on developing more efficient synthetic routes to 2-Vinylpyridin-4-amine itself and expanding its applications in organic synthesis.
The polymer chemistry of 2-Vinylpyridin-4-amine represents another promising research direction. Based on studies of related vinylpyridine polymers, materials derived from 2-Vinylpyridin-4-amine could offer unique properties due to the presence of both vinyl and amine functionalities. Future investigations might explore homopolymers and copolymers incorporating this compound, examining their physical properties, responsiveness to external stimuli, and potential applications in fields such as chromatography, catalysis, and drug delivery.
Emerging Applications and Challenges
As research on 2-Vinylpyridin-4-amine progresses, several emerging applications and challenges can be anticipated:
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Development of specialized polymeric materials with dual functionalities
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Exploration of pharmaceutical applications leveraging its antimicrobial properties
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Investigation of catalytic applications utilizing the pyridine nitrogen and amine group
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Addressing synthetic challenges to improve yield and purity
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Comprehensive evaluation of safety and environmental impact
These research directions will require multidisciplinary approaches combining organic synthesis, polymer chemistry, pharmaceutical science, and materials engineering to fully realize the potential of 2-Vinylpyridin-4-amine.
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